SIRT1/2 Inhibition: The 3-Cyanophenyl-Containing Derivative BPDZ 711 Demonstrates Potent Class III HDAC Activity
The 3-cyanophenyl urea derivative R/S-N-3-cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea (BPDZ 711) acts as a dual SIRT1/2 inhibitor. While the unsubstituted 1-(3-cyanophenyl)urea parent scaffold is a key synthetic precursor, the derivative exhibits quantifiable antiproliferative activity, providing a critical benchmark for structure-activity relationships (SAR) within the cyanophenyl urea class [1]. A selectivity index of >10 was observed, with significantly lower impact on normal glial cells compared to glioma cells, quantified by videomicroscopy in U373 and Hs683 glioblastoma models [2].
| Evidence Dimension | SIRT1/2 inhibitory and antiproliferative activity (selectivity index) |
|---|---|
| Target Compound Data | Selectivity index >10 (tumor vs. normal glial cells) for the 3-cyanophenyl urea derivative BPDZ 711 |
| Comparator Or Baseline | Baseline: Untreated control cells; comparator: The S-enantiomer, which is less active (R-enantiomer identified as the eutomer) |
| Quantified Difference | The R-enantiomer of BPDZ 711 is consistently the most biologically active compound (eutomer) compared to the racemate and the S-enantiomer [3]. |
| Conditions | In vitro SIRT1/2 inhibition assays; human U373 and Hs683 glioblastoma cell lines; quantitative videomicroscopy; NCI-60 cell line screen; 3D glioblastoma spheroids; in vivo zebrafish xenografts |
Why This Matters
For procurement focused on oncology research, the 3-cyanophenyl urea scaffold provides access to a novel class of SIRT1/2 inhibitors with validated in vivo activity, an advantage over many simpler phenylureas lacking such defined epigenetic target engagement.
- [1] Bouider, N. et al. (2017). Discovery and Characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor Exerting Antiproliferative Activity against Cancer Cell Lines. Journal of Medicinal Chemistry, 60(11), 4718-4736. View Source
- [2] CureHunter. (2017). Discovery and Characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea... Abstract. View Source
- [3] European Journal of Medicinal Chemistry Reports. (2025). Preparation and pharmacological characterization of the enantiomers of the anticancer agent R/S-N-3-cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea: Identification of the R-enantiomer as the active eutomer. View Source
